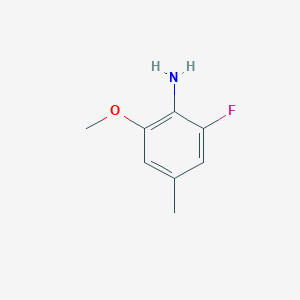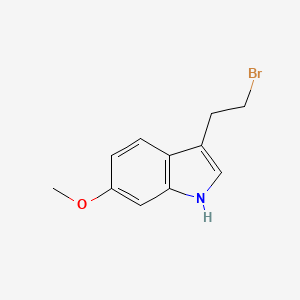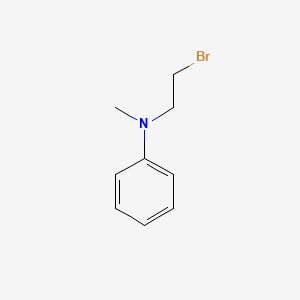
N-(2-Bromoethyl)-N-methylaniline
Übersicht
Beschreibung
N-(2-Bromoethyl)-N-methylaniline, also known as BEMA, is an organic compound with the chemical formula C9H12BrN. It is a colorless to yellow liquid that is used in scientific research for various purposes.
Wissenschaftliche Forschungsanwendungen
Liver Metabolism of Halogenated Methylanilines : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, has been conducted. This study identified metabolites from side-chain C-hydroxylation and N-hydroxylation, among other reactions. The rate of metabolism was found to be influenced by the type of halogen substituent (Boeren et al., 1992).
Cross-Coupling Reactions in Organic Chemistry : N-(2-bromoallyl)-N-methylaniline has been used in regioselective zirconium-mediated cross-coupling reactions with alkenes and benzophenone, demonstrating its utility in organic synthesis (Barluenga et al., 1995).
Suzuki Cross-Coupling Reaction Studies : The compound has been involved in studies of Suzuki cross-coupling reactions, where its derivatives exhibit interesting non-linear optical properties and reactivity, providing insights into molecular structural features (Rizwan et al., 2021).
Industrial Applications in Alkylation : N-methylaniline, a related compound, is important in industries like paper, textile dyes, drugs, perfumes, and explosives. Vapour phase alkylation of aniline with methanol to form N-methylaniline has been optimized, highlighting its significance in industrial processes (Nehate & Bokade, 2009).
Electrochemical Studies : Poly(N-methylaniline) formation, redox behavior, and degradation have been investigated through spectroelectrochemical methods, contributing to the understanding of polymer electrochemistry (Planes et al., 2014).
Synthesis and Characterization of Derivatives : Various derivatives of N-methylaniline have been synthesized and characterized, providing insights into their chemical properties and potential applications in different fields. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis and characterization have been documented (Zhong-cheng & Shu Wan-yin, 2002).
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNHRRGVZQEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501249 | |
| Record name | N-(2-Bromoethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)-N-methylaniline | |
CAS RN |
51905-47-6 | |
| Record name | N-(2-Bromoethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



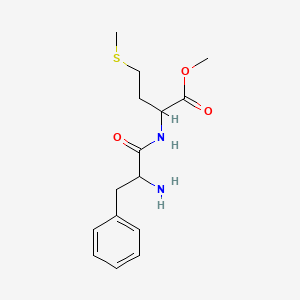
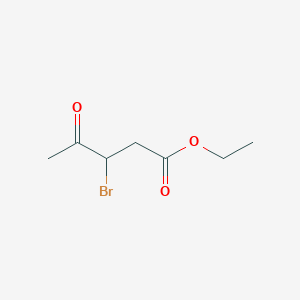
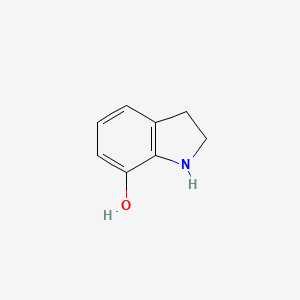


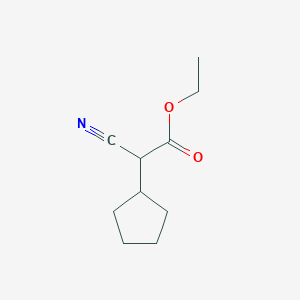


![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)

